molecular formula C19H24N2O B5604311 4-(diethylamino)-N-(2-phenylethyl)benzamide

4-(diethylamino)-N-(2-phenylethyl)benzamide

Cat. No.: B5604311
M. Wt: 296.4 g/mol
InChI Key: SKJLYVALEZRBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylamino)-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group attached to the benzene ring and a phenylethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(2-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-diethylaminobenzoyl chloride and 2-phenylethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Procedure: The 4-diethylaminobenzoyl chloride is added dropwise to a solution of 2-phenylethylamine in an inert solvent such as dichloromethane. The reaction mixture is stirred for several hours to ensure complete conversion.

    Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(diethylamino)-N-(2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(2-phenylethyl)benzamide: Similar structure but with dimethylamino group instead of diethylamino.

    4-(diethylamino)-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

4-(diethylamino)-N-(2-phenylethyl)benzamide is unique due to the presence of both diethylamino and phenylethyl groups, which may confer distinct pharmacological and chemical properties compared to its analogs. The combination of these functional groups can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(diethylamino)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-21(4-2)18-12-10-17(11-13-18)19(22)20-15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLYVALEZRBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.